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Compound of Interest

Compound Name: 1-Ethoxy-3-iodobenzene
CAS No.: 29052-00-4
Cat. No.: B1595423

Get Quote

\ J

Molecular Characterization, Synthetic Protocols, and Catalytic Utility

Executive Summary

This technical guide provides a comprehensive analysis of 1-ethoxy-3-iodobenzene (CAS:
29052-00-4), a critical aryl iodide intermediate in medicinal chemistry. Unlike its para-
substituted counterparts, the meta-substitution pattern of this molecule offers unique steric and
electronic properties essential for designing non-linear biaryl scaffolds.

This document moves beyond basic data sheets to provide actionable protocols for synthesis
(Williamson etherification) and application (Suzuki-Miyaura cross-coupling), grounded in field-
proven methodologies.

Part 1: Physicochemical Profile
The Core Metric: Molecular Weight
The molecular weight of 1-ethoxy-3-iodobenzene is 248.06 g/mol .[1]

While this value is a standard constant, its derivation is critical for stoichiometry in high-
precision catalysis. In drug development, the heavy iodine atom (126.90 amu) dominates the
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mass, making atom economy calculations vital when this leaving group is discarded during
cross-coupling.

Data Summary Table

Property Value Notes
) Also known as m-
IUPAC Name 1-ethoxy-3-iodobenzene )
iodophenetole
Verify batch certificates;
CAS Number 29052-00-4

distinct from p-isomer

Molecular Formula

) Monoisotopic Mass: 247.97
Molecular Weight 248.06 g/mol

g/mol
) o Darkens upon light exposure
Physical State Pale yellow liquid o )
(iodine liberation)
- ) Estimated; vacuum distillation
Boiling Point ~135°C (at 15 mmHg)
recommended
N Hydrophobic; insoluble in
Solubility DCM, THF, Ethyl Acetate

water

Part 2: Synthetic Pathways
The "Gold Standard" Protocol: Williamson Ether
Synthesis[6][7]

While the Sandmeyer reaction is a textbook route to aryl iodides, it is operationally hazardous
(diazonium intermediates) and difficult to scale. For 1-ethoxy-3-iodobenzene, the alkylation of
3-iodophenol is the superior method for safety and yield.

Mechanism:

Nucleophilic Substitution.[2][3] The phenoxide anion (generated in situ) attacks the electrophilic
ethyl carbon, displacing the halide leaving group.
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Experimental Protocol

Scale: 10 mmol basis

e Reagents:

[¢]

3-lodophenol (2.20 g, 10 mmol)

o

Ethyl lodide (1.71 g, 11 mmol) [Note: Ethyl bromide is a cheaper alternative but requires
longer reflux times]

o

Potassium Carbonate (

, anhydrous, 2.76 g, 20 mmol)

o

Solvent: Acetone (reagent grade) or DMF (for faster kinetics)

e Procedure:

[¢]

Activation: Charge a round-bottom flask with 3-iodophenol,

, and acetone (30 mL). Stir at room temperature for 15 minutes to allow deprotonation
(color change often observed).

o Addition: Add ethyl iodide dropwise via syringe to control the exotherm.

o Reflux: Heat the system to reflux (approx. 60°C for acetone) for 4-6 hours. Monitor by TLC
(Hexane/EtOAc 9:1). The starting phenol is more polar than the product.

o Workup: Cool to RT. Filter off the inorganic salts (

/KI). Concentrate the filtrate in vacuo.

o Purification: Dissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted
phenol), then brine. Dry over

. Flash chromatography is rarely needed if the NaOH wash is thorough.

Process Logic Diagram (DOT)
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Figure 1: The Williamson Ether Synthesis pathway.[4] The critical control point is the complete
deprotonation of the phenol prior to alkyl halide addition to prevent side reactions.

Part 3: Reactivity & Applications
Suzuki-Miyaura Cross-Coupling

The primary utility of 1-ethoxy-3-iodobenzene is as an electrophile in Palladium-catalyzed
cross-coupling. The meta-ethoxy group is electronically significant: it is an electron-donating
group (EDG) by resonance but is located meta to the reaction site. Unlike para-substituents, it
does not directly conjugate with the Pd-C bond, preserving the Lewis acidity of the metal center
during the catalytic cycle.

Why this matters:

o Oxidative Addition: The C-I bond is weak, making oxidative addition rapid, even with mild
catalysts.

o Selectivity: The meta-positioning prevents steric interference at the coupling site, allowing for
the synthesis of sterically congested biaryls.

Catalytic Cycle Visualization (DOT)
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Figure 2: The Suzuki-Miyaura catalytic cycle. 1-ethoxy-3-iodobenzene enters at the Oxidative
Addition step. The weak C-I bond facilitates this step, often allowing the reaction to proceed at
room temperature.

Part 4: Quality Control & Analytics
Self-Validating the Molecule

Before using this intermediate in costly GMP steps, verify its identity using this analytical
profile.

¢ H-NMR (Predicted, 400 MHz,

):

o 1.40 (t, 3H): Methyl group of the ethoxy chain.[5]
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o 3.98 (g, 2H): Methylene group (

).
o 6.90 - 7.35 (m, 4H): Aromatic region.

» Look for the specific meta-substitution pattern: A singlet-like signal (H2) isolated
between the | and OEt groups, and a triplet (H5) representing the proton meta to both
substituents.

e Mass Spectrometry (GC-MS):
o Parent lon (

): 248 m/z.[5]

o Base Peak: Often the loss of the ethyl group (
) or the iodine radical depending on ionization energy.
e TLC Visualization:
o UV Active (254 nm).
o Stains: lodine chamber (reversible) or Anisaldehyde.

Storage Warning: Aryl iodides are light-sensitive. Store in amber vials under inert gas
(Argon/Nitrogen) to prevent the liberation of iodine, which turns the liquid brown and can poison
Pd catalysts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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